N-((5-methylisoxazol-4-yl)methyl)aniline

Description

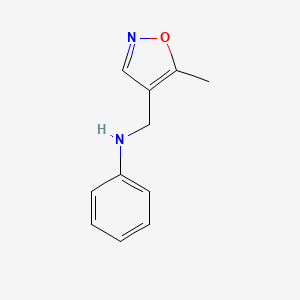

N-((5-Methylisoxazol-4-yl)methyl)aniline is a heterocyclic compound featuring an aniline moiety linked via a methylene bridge to a 5-methylisoxazole ring. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their stability and utility in medicinal chemistry.

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

N-[(5-methyl-1,2-oxazol-4-yl)methyl]aniline |

InChI |

InChI=1S/C11H12N2O/c1-9-10(8-13-14-9)7-12-11-5-3-2-4-6-11/h2-6,8,12H,7H2,1H3 |

InChI Key |

XAAHGYHPLVTREZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NO1)CNC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-methylisoxazol-4-yl)methyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 5-methylisoxazole with formaldehyde and aniline under acidic conditions. The reaction proceeds via the formation of a methylene bridge between the isoxazole and aniline moieties.

-

Step 1: Synthesis of 5-methylisoxazole

- Starting material: Acetophenone

- Reagents: Hydroxylamine hydrochloride, sulfuric acid, ethanol

- Conditions: Reflux at 85°C

- Product: 5-methylisoxazole

-

Step 2: Formation of this compound

- Starting material: 5-methylisoxazole

- Reagents: Formaldehyde, aniline, hydrochloric acid

- Conditions: Reflux at 100°C

- Product: this compound

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-((5-methylisoxazol-4-yl)methyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring of the aniline moiety.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: N-oxide derivatives

Reduction: Amino derivatives

Substitution: Halogenated derivatives

Scientific Research Applications

N-((5-methylisoxazol-4-yl)methyl)aniline has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biology: The compound is studied for its biological activities, including antimicrobial and anticancer properties.

Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-((5-methylisoxazol-4-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Sulfonamide Derivatives

Example: 4-Amino-3-Chloro-N-(5-Methylisoxazol-3-yl)-Benzene Sulfonamide (SMZ-Cl)

- Structural Differences : Replaces the methylene-aniline group with a sulfonamide bridge (-SO₂-NH-).

- Synthesis : Involves acetylation, chlorosulfonation, condensation, and hydrolysis (46% yield), contrasting with the target compound’s likely amine-alkylation or coupling pathways.

- Properties : Sulfonamide groups enhance solubility in polar solvents and are common in antimicrobial agents (e.g., sulfa drugs). The absence of sulfonamide in N-((5-methylisoxazol-4-yl)methyl)aniline may reduce polarity but improve blood-brain barrier penetration.

Isoxazole-Pyridine Hybrids

Example : 4-(5-Phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline

- Structural Differences : Incorporates a pyridinylmethylamine group instead of the methylisoxazole-aniline linkage.

- Synthesis : Utilizes Buchwald-Hartwig coupling (49% yield), highlighting the versatility of palladium-catalyzed reactions for aryl-amine bonds.

- Properties : Pyridine’s electron-withdrawing nature may reduce basicity compared to the target compound’s aniline, affecting binding to biological targets like kinases or receptors.

Oxadiazole-Containing Analogs

Example : N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

- Structural Differences : Replaces isoxazole with 1,3,4-oxadiazole and introduces N,N-dimethylaniline.

- Synthesis: Involves cyclization and coupling steps, with crystallization in a monoclinic system (space group P21/c; a = 17.746 Å, b = 6.942 Å) .

- The N,N-dimethyl group enhances lipophilicity (clogP ~2.5 estimated), contrasting with the unsubstituted aniline in the target compound.

Thiadiazole Derivatives

Example : N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide

- Structural Differences : Integrates a thiadiazole ring (with sulfur) instead of isoxazole.

- IR data show C=O stretches at 1606 cm⁻¹, while the target compound’s isoxazole C=N stretch would appear near 1640–1680 cm⁻¹ .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.